1,2-Diisonicotinoylhydrazine

Catalog No.
S773601
CAS No.
4329-75-3
M.F
C12H10N4O2
M. Wt
242.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Diisonicotinoylhydrazine

CAS Number

4329-75-3

Product Name

1,2-Diisonicotinoylhydrazine

IUPAC Name

N'-(pyridine-4-carbonyl)pyridine-4-carbohydrazide

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

InChI

InChI=1S/C12H10N4O2/c17-11(9-1-5-13-6-2-9)15-16-12(18)10-3-7-14-8-4-10/h1-8H,(H,15,17)(H,16,18)

InChI Key

HDADCMZPLLONGB-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C(=O)NNC(=O)C2=CC=NC=C2

Synonyms

Isonicotinic Acid N’-(Pyridine-4-carbonyl)hydrazide; N,N’-Bis(4-picolinoyl)hydrazine; N,N’-Diisonicotinoylhydrazine; NSC 39301; NSC 52961

Canonical SMILES

C1=CN=CC=C1C(=O)NNC(=O)C2=CC=NC=C2

Synthesis and Characterization:

1,2-Diisonicotinoylhydrazine (1,2-DIH) is a synthetic organic compound with the molecular formula C12H10N4O2. Its synthesis involves the condensation of hydrazine with two molecules of isonicotinic acid (also known as pyridine-3-carboxylic acid) []. The resulting compound has been characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, confirming its structure and purity [, ].

Potential Applications in Medicinal Chemistry:

Research suggests that 1,2-DIH exhibits various biological activities, making it a potential candidate for further investigation in medicinal chemistry. Some potential applications include:

  • Antimicrobial activity: Studies have shown that 1,2-DIH possesses antibacterial and antifungal properties. It has been shown to be effective against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans [].
  • Anti-tubercular activity: Initial studies indicate that 1,2-DIH may have potential as an anti-tubercular agent. However, further research is needed to confirm its efficacy and develop it into a viable treatment option.
  • Other potential applications: Additional research suggests that 1,2-DIH may have potential in other areas, such as anti-inflammatory and anticancer activities. However, these applications are still under investigation, and further studies are needed to fully understand the potential benefits and risks.

1,2-Diisonicotinoylhydrazine is an organic compound characterized by the molecular formula C₁₂H₁₀N₄O₂ and a molecular weight of 246.23 g/mol. It features two isonicotinoyl groups attached to a hydrazine moiety, making it a hydrazone derivative. The compound is known for its potential applications in medicinal chemistry and coordination chemistry due to its ability to form metal complexes. Its structure can be represented as follows:

  • Chemical Structure: The compound consists of two isonicotinic acid moieties linked through a hydrazine bridge, which contributes to its unique reactivity and biological properties.

No documented information exists regarding a specific mechanism of action for 1,2-Diisonicotinoylhydrazine.

  • Hydrazine derivatives can be toxic and irritating [].
  • The aromatic rings might pose concerns related to carcinogenicity, though further research is needed.
, including:

  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form hydrazones.
  • Metal Complexation: The compound is known to form complexes with transition metals, which can enhance its biological activity and stability.
  • Decomposition Reactions: Under certain conditions, it may decompose to yield isonicotinic acid and other byproducts, particularly under acidic or basic conditions .

The biological activity of 1,2-Diisonicotinoylhydrazine has been explored in several studies:

  • Antimicrobial Properties: Research indicates that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further development as an antibacterial agent .
  • Antitumor Activity: Preliminary studies suggest that 1,2-Diisonicotinoylhydrazine may possess antitumor properties, potentially inhibiting cancer cell proliferation .
  • Enzyme Inhibition: The compound has been studied for its ability to inhibit certain enzymes, which could be relevant in drug design for diseases involving enzyme dysregulation .

1,2-Diisonicotinoylhydrazine can be synthesized through various methods:

  • From Isonicotinic Acid Hydrazide: One common synthesis route involves the reaction of isonicotinic acid hydrazide with sodium nitrite in the presence of acetic acid. This method allows for the formation of the desired product through diazotization followed by coupling reactions .
  • Alternative Routes: Other synthetic approaches may involve the use of different hydrazine derivatives or variations in reaction conditions to optimize yield and purity.

The applications of 1,2-Diisonicotinoylhydrazine span multiple fields:

  • Pharmaceuticals: Due to its biological activities, it holds potential as a lead compound in drug development for treating infections and cancers.
  • Coordination Chemistry: Its ability to form stable metal complexes makes it useful in material science and catalysis.
  • Analytical Chemistry: The compound can be employed as a reagent in analytical methods for detecting metal ions or other chemical species .

Interaction studies have focused on how 1,2-Diisonicotinoylhydrazine interacts with various biological targets:

  • Metal Ion Binding: The formation of complexes with transition metals has been extensively studied, revealing insights into its coordination chemistry and potential applications in catalysis and drug delivery systems.
  • Biological Targets: Investigations into enzyme interactions have shown promise in understanding how this compound may modulate biological pathways relevant to disease processes .

Several compounds share structural similarities with 1,2-Diisonicotinoylhydrazine. Here are some notable examples:

Compound NameStructure TypeUnique Features
IsoniazidHydrazideKnown for its use as an anti-tuberculosis agent
1,2-Bis(4-pyridylcarbonyl)hydrazineHydrazoneExhibits different coordination properties
1-HydroxypyrazolePyrazole derivativeShows distinct biological activities
4-HydroxyquinolineQuinoline derivativeKnown for its antibacterial properties

Uniqueness of 1,2-Diisonicotinoylhydrazine

What sets 1,2-Diisonicotinoylhydrazine apart from these compounds is its dual isonicotinoyl structure that enhances its ability to interact with metal ions and biological targets uniquely. This structural feature contributes to its potential as a versatile agent in both medicinal and coordination chemistry.

XLogP3

0.2

UNII

1WVB3ZF84W

Other CAS

4329-75-3

Wikipedia

1,2-diisonicotinoylhydrazine

Dates

Last modified: 08-15-2023

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